Neodidymelliosides A
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Overview
Description
Neodidymelliosides A is a secondary metabolite isolated from the fungus Neodidymelliopsis negundinis. This compound has garnered significant attention due to its potent biological activities, including cytotoxic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodidymelliosides A is typically isolated from submerged cultures of Neodidymelliopsis negundinis. The isolation process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the metabolites .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions: Neodidymelliosides A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced or altered biological activities .
Scientific Research Applications
Neodidymelliosides A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fungal metabolites and their chemical properties.
Biology: Investigated for its role in fungal biology and metabolism.
Medicine: Exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development
Mechanism of Action
Neodidymelliosides A exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Neodidymelliosides B: Another metabolite from Neodidymelliopsis negundinis with similar biological activities.
Neodidymelliol A: A related compound with distinct structural features and biological properties.
Neodidymellioic Acids A–E: A series of acids derived from the same fungal source with varying degrees of biological activity.
Uniqueness: Neodidymelliosides A stands out due to its potent cytotoxic and antimicrobial activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C51H96O13 |
---|---|
Molecular Weight |
917.3 g/mol |
IUPAC Name |
(26E,30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-26,30,34-triene-2,3,6,10,14,18,22-heptol |
InChI |
InChI=1S/C51H96O13/c1-37(19-12-21-39(3)24-35-63-45-44(56)43(55)42(54)40(36-52)64-45)18-11-20-38(2)22-13-25-47(6,58)26-14-27-48(7,59)28-15-29-49(8,60)30-16-31-50(9,61)32-17-33-51(10,62)34-23-41(53)46(4,5)57/h19-20,24,40-45,52-62H,11-18,21-23,25-36H2,1-10H3/b37-19+,38-20+,39-24+/t40-,41?,42-,43+,44+,45-,47?,48?,49?,50?,51?/m1/s1 |
InChI Key |
LDRPOZPWSVFBHZ-MRHHDEGRSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Origin of Product |
United States |
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